molecular formula C11H12ClN5 B8437308 2-(4-Chlorophenylamino)-4-methylamino-5-amino-pyrimidine

2-(4-Chlorophenylamino)-4-methylamino-5-amino-pyrimidine

Cat. No. B8437308
M. Wt: 249.70 g/mol
InChI Key: CBOPNZROELHYCJ-UHFFFAOYSA-N
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Patent
US07166599B2

Procedure details

3.0 g of 2-(4-chlorophenylamino)-4-methylamino-5-nitro-pyrimidine are hydrogenated in 300 ml of methanol and 150 ml of dimethylformamide in the presence of 1 g of platinum on charcoal (5% platinum) for one hour at a hydrogen pressure of 50 psi. The reaction mixture is filtered and the filtrate is evaporated to dryness in vacuo. The residue is combined with 40 ml water and stirred for 30 minutes. The solid is suction filtered, washed with water and dried.
Name
2-(4-chlorophenylamino)-4-methylamino-5-nitro-pyrimidine
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[N:14]=[C:13]([NH:15][CH3:16])[C:12]([N+:17]([O-])=O)=[CH:11][N:10]=2)=[CH:4][CH:3]=1.CN(C)C=O.[H][H]>CO.[Pt]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:8][C:9]2[N:14]=[C:13]([NH:15][CH3:16])[C:12]([NH2:17])=[CH:11][N:10]=2)=[CH:6][CH:7]=1

Inputs

Step One
Name
2-(4-chlorophenylamino)-4-methylamino-5-nitro-pyrimidine
Quantity
3 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)NC1=NC=C(C(=N1)NC)[N+](=O)[O-]
Step Two
Name
Quantity
150 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Name
Quantity
1 g
Type
catalyst
Smiles
[Pt]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=CC=C(C=C1)NC1=NC=C(C(=N1)NC)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.